2-Chloro-4,6-diiodo-3-pyridinol

Übersicht

Beschreibung

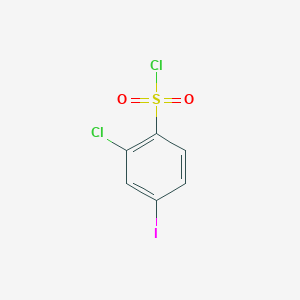

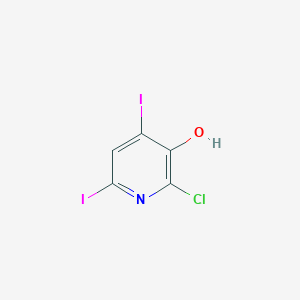

2-Chloro-4,6-diiodo-3-pyridinol is a biochemical compound with the molecular formula C5H2ClI2NO and a molecular weight of 381.34 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-diiodo-3-pyridinol is characterized by the presence of chlorine, iodine, nitrogen, and oxygen atoms in its pyridinol ring . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis

2-Chloro-4,6-diiodo-3-pyridinol has a molecular weight of 381.34 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

.

Biochemical Synthesis

This compound is involved in the synthesis of various biochemicals. Its reactivity due to the presence of halogens (chlorine and iodine) allows it to participate in substitution reactions, which are fundamental in constructing complex organic molecules for research and therapeutic purposes .

Analytical Chemistry

In analytical chemistry, 2-Chloro-4,6-diiodo-3-pyridinol can be used as a standard or reagent. Its well-defined structure and properties enable it to serve as a benchmark for calibrating instruments or as a reactant in chemical assays .

Controlled Environment Research

Researchers use this compound in controlled environment studies, such as cleanroom applications, where its stability and low reactivity under specific conditions ensure that it does not interfere with sensitive experiments .

Advanced Battery Science

The compound’s unique electrochemical properties may be explored in the field of advanced battery science and technology. Its halogen elements could potentially be involved in redox reactions within battery cells, contributing to the development of new energy storage solutions .

Cell Biology

In cell biology, 2-Chloro-4,6-diiodo-3-pyridinol might be used as a marker or agent in cellular assays. Its molecular structure allows it to interact with cellular components, providing insights into cell function and pathology .

Genomics and Proteomics

The compound could play a role in genomics and proteomics by acting as a precursor or intermediate in the synthesis of compounds used for DNA/RNA analysis or protein profiling, aiding in the understanding of genetic and protein-related diseases .

Pharmaceutical Development

Finally, 2-Chloro-4,6-diiodo-3-pyridinol may be used in the development of new pharmaceuticals. Its iodine content is particularly valuable in the synthesis of iodine-rich drugs, which are often used in radiopharmaceuticals for diagnostic imaging .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-3-pyridinol, indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Specific safety and hazard information for 2-Chloro-4,6-diiodo-3-pyridinol is not available in the search results.

Eigenschaften

IUPAC Name |

2-chloro-4,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENUVBOVGRYYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1I)Cl)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-diiodo-3-pyridinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1454245.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)